molecular formula C14H12O B140269 2-Methyl-2,3-dihydro-1H-cyclopenta[a]naphthalen-1-one CAS No. 150096-57-4

2-Methyl-2,3-dihydro-1H-cyclopenta[a]naphthalen-1-one

Cat. No. B140269
Key on ui cas rn: 150096-57-4
M. Wt: 196.24 g/mol
InChI Key: WZQMTXDLOOIQDN-UHFFFAOYSA-N
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Patent
US06548710B2

Procedure details

Aluminium chloride (35 g, 0.26 mole) was suspended in 200 ml of anhydrous dichioromethane. 2-Chloro-2-methyl-1-(1-naphthalenyl)-1-propanone (30.0 g, 0.13 mole) in 30 ml of heptane was slowly added to this suspension. During the addition (30 min) the temperature was kept at room temperature. After the addition was completed, the reaction mixture was stirred for 1 h at room temperature. The reaction mixture was poured onto 400 g of ice water, and the organic layer was separated. The organic layer was successively washed twice with a 5 wt % aqueous hydrochloric acid solution (150 ml) and once with a 2 wt % aqueous sodium bicarbonate solution (150 ml). After drying over anhydrous magnesium sulfate the solution was concentrated under reduced pressure. The yield of crude 2,3-dihydro-2-methyl-1H-benz[e]inden-1-one was 23.4 g or 93%. Distillation of the crude product under reduced pressure (b.p. 130° C., 0.5 mbar) gave 18.7 g (75%) of 2,3-dihydro-2-methyl-1H-benz[e]inden-1-one, which crystallized upon standing at room temperature.
Quantity
35 g
Type
reactant
Reaction Step One
Name
2-Chloro-2-methyl-1-(1-naphthalenyl)-1-propanone
Quantity
30 g
Type
reactant
Reaction Step Two
Quantity
30 mL
Type
solvent
Reaction Step Two
[Compound]
Name
ice water
Quantity
400 g
Type
reactant
Reaction Step Three
Quantity
200 mL
Type
solvent
Reaction Step Four

Identifiers

REACTION_CXSMILES
[Cl-].[Al+3].[Cl-].[Cl-].Cl[C:6]([CH3:20])([CH3:19])[C:7]([C:9]1[C:18]2[C:13](=[CH:14][CH:15]=[CH:16][CH:17]=2)[CH:12]=[CH:11][CH:10]=1)=[O:8]>ClCCl.CCCCCCC>[CH3:19][CH:6]1[C:7](=[O:8])[C:9]2[C:18]3[CH:17]=[CH:16][CH:15]=[CH:14][C:13]=3[CH:12]=[CH:11][C:10]=2[CH2:20]1 |f:0.1.2.3|

Inputs

Step One
Name
Quantity
35 g
Type
reactant
Smiles
[Cl-].[Al+3].[Cl-].[Cl-]
Step Two
Name
2-Chloro-2-methyl-1-(1-naphthalenyl)-1-propanone
Quantity
30 g
Type
reactant
Smiles
ClC(C(=O)C1=CC=CC2=CC=CC=C12)(C)C
Name
Quantity
30 mL
Type
solvent
Smiles
CCCCCCC
Step Three
Name
ice water
Quantity
400 g
Type
reactant
Smiles
Step Four
Name
Quantity
200 mL
Type
solvent
Smiles
ClCCl

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
the reaction mixture was stirred for 1 h at room temperature
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
During the addition (30 min) the temperature
Duration
30 min
CUSTOM
Type
CUSTOM
Details
was kept at room temperature
ADDITION
Type
ADDITION
Details
After the addition
CUSTOM
Type
CUSTOM
Details
the organic layer was separated
WASH
Type
WASH
Details
The organic layer was successively washed twice with a 5 wt % aqueous hydrochloric acid solution (150 ml) and once with a 2 wt % aqueous sodium bicarbonate solution (150 ml)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
After drying over anhydrous magnesium sulfate the solution
CONCENTRATION
Type
CONCENTRATION
Details
was concentrated under reduced pressure
DISTILLATION
Type
DISTILLATION
Details
Distillation of the crude product under reduced pressure (b.p. 130° C., 0.5 mbar)

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
product
Smiles
CC1CC=2C=CC3=C(C2C1=O)C=CC=C3
Measurements
Type Value Analysis
AMOUNT: MASS 18.7 g
YIELD: PERCENTYIELD 75%
YIELD: CALCULATEDPERCENTYIELD 73.3%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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